molecular formula C19H24FN3O2S B2808719 2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 955258-54-5

2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2808719
CAS RN: 955258-54-5
M. Wt: 377.48
InChI Key: DZFXVCYSLLUSKI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Design and Synthesis of Derivatives : Novel derivatives involving structures similar to the compound have been designed and synthesized, demonstrating the chemical versatility and potential for targeted modifications to enhance specific properties or activities. For example, the synthesis of N-methyl derivatives incorporating various substituents has been reported, emphasizing the structural characterization through techniques such as NMR, IR, and MS to confirm their compositions (Yang Jing, 2010).

Biological Evaluation

Antimicrobial Activities : Compounds structurally related to the target molecule have been synthesized and evaluated for their antimicrobial properties. This includes investigations into their antibacterial and antifungal activities, showcasing the potential of these derivatives in contributing to the development of new antimicrobial agents (N. Fuloria et al., 2009).

Anti-inflammatory Activities : Research into derivatives with modifications on the phenyl and thiophenyl parts of the molecule has shown significant anti-inflammatory activities in bioassays. This highlights the compound's relevance in designing new anti-inflammatory drugs, with specific derivatives demonstrating promising efficacy (K. Sunder et al., 2013).

Antitumor Activities : Studies have also been conducted on derivatives for their potential antitumor activities. The synthesis and evaluation of such compounds provide insights into their selective antitumor effects, contributing to the ongoing search for novel anticancer agents (Xiong Jing, 2011).

Applications in Material Science

Herbicidal Activities : The synthetic versatility of the compound allows for the exploration of its applications in agriculture, particularly in the design of novel herbicides. Derivatives have been assessed for their herbicidal effectiveness against various dicotyledonous weeds, highlighting the compound's potential utility in agricultural pest management (Daoxin Wu et al., 2011).

Insecticidal Activities : Further research into the compound's derivatives has explored their insecticidal properties, particularly against pests like the cotton leafworm. This research indicates the potential for developing new insecticidal agents based on structural modifications of the compound (W. Choi et al., 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c1-22-7-9-23(10-8-22)17(15-6-11-26-14-15)12-21-19(24)13-25-18-5-3-2-4-16(18)20/h2-6,11,14,17H,7-10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXVCYSLLUSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.